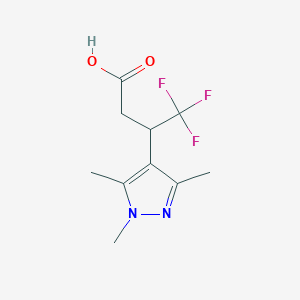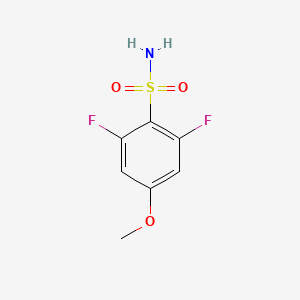
4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline
Übersicht
Beschreibung
4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline, also known as 4-CDFQ, is a synthetic compound with a wide range of applications in the scientific research field. It is a fluorinated derivative of quinazoline, a heterocyclic compound that has been studied extensively due to its anti-cancer and anti-inflammatory properties. 4-CDFQ has been used in various studies to investigate the mechanism of action and biochemical and physiological effects of the compound.
Wissenschaftliche Forschungsanwendungen
Preclinical Evaluations and Antitumor Activity
4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline has shown promise in preclinical evaluations. A related compound, CHM-1-P-Na, a hydrophilic prodrug of CHM-1, demonstrated rapid conversion and excellent antitumor activity in a SKOV-3 xenograft nude mice model. It impacted enzymes related to tumor cells without significantly affecting normal biological functions. CHM-1 caused apoptotic effects in breast carcinoma cells by accumulating cyclin B1 and correlating with the levels of mitotic spindle checkpoint proteins, showcasing its potential as an anticancer clinical trials candidate (Chou et al., 2010).
Imaging of Sigma2 Receptor Status in Solid Tumors
Fluorine-containing benzamide analogs, including compounds similar to 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline, have been synthesized and evaluated for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). These compounds showed high tumor uptake and acceptable tumor/normal tissue ratios post-administration, highlighting their potential as imaging agents for tumor receptor status analysis (Tu et al., 2007).
VEGF Receptor Tyrosine Kinase Inhibition
Substituted 4-anilinoquinazolines, closely related to 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline, were synthesized as potential inhibitors of the vascular endothelial growth factor (VEGF) receptor tyrosine kinase activity. These compounds, particularly those with small lipophilic substituents, proved to be potent inhibitors with IC(50) values in the nanomolar range, indicating their potential in the treatment of diseases involving VEGF receptor pathways (Hennequin et al., 1999).
Eigenschaften
IUPAC Name |
4-chloro-2-(difluoromethyl)-6-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-7-5-3-4(11)1-2-6(5)14-9(15-7)8(12)13/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOWYHMXTCSOCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NC(=N2)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine](/img/structure/B1428852.png)


![[2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine](/img/structure/B1428859.png)


![2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B1428863.png)


